molecular formula C9H16N2O B2589281 1-(But-3-yn-1-yl)-3-(tert-butyl)urea CAS No. 1343989-51-4

1-(But-3-yn-1-yl)-3-(tert-butyl)urea

Cat. No. B2589281
CAS RN: 1343989-51-4
M. Wt: 168.24
InChI Key: BCHACSTUSWXGIT-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-3-(tert-butyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound is a urea derivative that has a unique structure, making it an interesting target for research.

Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

The interaction of urea derivatives with cyclodextrins has been studied for their potential in forming binary complexes and functioning as molecular devices. In particular, the urea-linked cyclodextrin compounds exhibit photoisomerization capabilities, where the structural change from E to Z isomer (and vice versa) can be controlled by light exposure. This characteristic suggests applications in the development of molecular switches and storage devices, leveraging the reversible structural transformations of these complexes (Lock et al., 2004).

Molecular Recognition and Binding Studies

The study of urea derivatives extends to their role in molecular recognition, where they serve as key components in forming complexes with amino acids and biogenic amines. Urea-functionalized calixarenes, for instance, demonstrate the ability to selectively bind omega-amino acids and biogenic amines, showcasing their utility in designing receptors for these compounds. This ability to form specific interactions with biological molecules indicates potential applications in sensing and separation technologies (Ballistreri et al., 2003).

Synthesis of Novel Compounds

Research into urea derivatives also encompasses the synthesis of new compounds with unique structures and functionalities. For instance, the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from urea derivatives showcases the versatility of urea as a functional group in facilitating the formation of novel heterocyclic compounds. Such synthetic pathways offer new avenues for developing materials with potential applications in pharmaceuticals and materials science (Wellmar, 1998).

properties

IUPAC Name

1-tert-butyl-3-but-3-ynylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-5-6-7-10-8(12)11-9(2,3)4/h1H,6-7H2,2-4H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHACSTUSWXGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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